Xantryl
Overview
Description
Rose Bengal Sodium, also known as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt, is a synthetic dye derived from fluorescein. It is a deep red compound primarily used as a diagnostic agent in ophthalmology to detect damage to the conjunctival and corneal cells. Additionally, it has applications in microbiology, photodynamic therapy, and as a photosensitizer in various chemical reactions .
Mechanism of Action
Target of Action
Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .
Mode of Action
The mode of action of this compound involves its interaction with light. When exposed to light, this compound gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .
Biochemical Pathways
It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, this compound showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .
Result of Action
The result of this compound’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes this compound a valuable tool in the treatment of bacterial infections and cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of this compound and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Xantryl are not yet fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules, which play a crucial role in its function. The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and these interactions can have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rose Bengal Sodium is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:
Iodination: Fluorescein is treated with iodine and potassium iodide in the presence of an oxidizing agent, such as sodium hypochlorite, to introduce iodine atoms into the molecule.
Industrial Production Methods
Industrial production of Rose Bengal Sodium involves large-scale iodination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: Large reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Rose Bengal Sodium.
Chemical Reactions Analysis
Types of Reactions
Rose Bengal Sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS) such as singlet oxygen.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: It can undergo substitution reactions where halogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often carried out under light irradiation to generate singlet oxygen.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under mild conditions
Major Products
Oxidation: Produces singlet oxygen and other ROS.
Reduction: Produces the leuco form of Rose Bengal Sodium.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Rose Bengal Sodium has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions to generate singlet oxygen for cycloaddition reactions.
Biology: Employed in staining techniques to differentiate between live and dead cells in microbiological studies.
Medicine: Used in photodynamic therapy (PDT) for cancer treatment. It generates ROS upon light activation, which can kill cancer cells.
Industry: Utilized in the textile industry as a dye and in the preparation of various diagnostic media
Comparison with Similar Compounds
Rose Bengal Sodium is compared with other similar compounds such as fluorescein, eosin Y, and erythrosine:
Fluorescein: Unlike Rose Bengal Sodium, fluorescein is primarily used as a fluorescent tracer in various applications.
Eosin Y: Eosin Y is another xanthene dye used mainly in histology for staining tissues.
Erythrosine: Erythrosine is used as a food coloring agent and in dental disclosing tablets .
Rose Bengal Sodium is unique due to its ability to generate ROS upon light activation, making it valuable in photodynamic therapy and other photochemical applications.
Properties
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXIFCTIZXXLS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
Record name | Rose Bengal disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17127 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
632-69-9 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSE BENGAL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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